What is N-(m-PEG4)-N'-(azide-PEG4)-Cy3 structure?
What is N-(m-PEG4)-N'-(azide-PEG4)-Cy3 structure?
An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3
Introduction
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a specialized bifunctional molecule designed for advanced bioconjugation applications in research and drug development. This molecule integrates a bright fluorescent dye (Cy3), two hydrophilic polyethylene glycol (PEG4) spacers, and a reactive azide group, enabling the precise and stable labeling of target biomolecules. Its unique structure is particularly valuable for synthesizing fluorescent probes, imaging agents, and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols.
Core Molecular Structure and Functionality
The architecture of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is tripartite, consisting of a central fluorophore, flexible linkers, and a reactive handle for conjugation.
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Cyanine3 (Cy3) Core : The heart of the molecule is the Cy3 dye, a member of the cyanine family known for its bright orange-red fluorescence.[4][5] It possesses a high quantum yield and strong photostability, making it an excellent choice for sensitive detection in fluorescence microscopy, flow cytometry, and immunoassays.[4][6][7]
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Dual PEG4 Spacers : The Cy3 core is flanked by two discrete polyethylene glycol chains, each containing four ethylene glycol units (PEG4). These PEG linkers serve several critical functions in bioconjugation:[8][9]
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Enhanced Hydrophilicity : They significantly increase the water solubility of the entire molecule and its conjugates, which is crucial for preventing the aggregation of hydrophobic drugs or proteins.[8][10]
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Biocompatibility and Reduced Immunogenicity : PEG chains can form a hydration shell that masks the conjugated molecule from the immune system, reducing the likelihood of an immune response.[8][9]
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Flexible Spacer : The PEG chains act as flexible spacers, minimizing steric hindrance between the dye and the target biomolecule, thereby preserving the biological activity of the target.[9][11]
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Terminal Azide Group (N3) : One of the PEG chains is terminated with an azide group. This functional group is the reactive handle for covalent attachment to other molecules via "click chemistry".[12] The azide is highly selective and stable under most biological conditions, reacting efficiently with alkyne-modified molecules to form a stable triazole linkage.[12][13]
Quantitative Data
The key physicochemical and spectral properties of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 are summarized below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | ~800.4 g/mol | [3][7][12] |
| CAS Number | 2107273-38-9 | [1][3] |
| Appearance | Red solid | [14] |
| Solubility | Water, DMSO, DMF | [15][16] |
| Excitation Maximum (λex) | ~550 - 555 nm | [4][15] |
| Emission Maximum (λem) | ~570 nm | [4][7][15] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [14] |
| Reactive Group | Azide (N₃) | [12][15] |
| Storage Temperature | -20°C, protected from light | [1][17] |
Applications in Research and Drug Development
This molecule is a versatile tool with numerous applications:
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Fluorescent Labeling : It can be used to attach a bright, stable fluorescent tag to proteins, nucleic acids, and other biomolecules for visualization and tracking in living cells.[2][18]
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PROTAC Synthesis : The molecule is specifically designed as a linker for creating Proteolysis-Targeting Chimeras (PROTACs).[1][3] In this context, the azide group can be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, with the Cy3 dye enabling visualization and tracking of the PROTAC itself.
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Drug Delivery Systems : The PEG linkers improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and stability in biological systems.[8][10][19] The fluorescent tag allows for real-time monitoring of the drug's distribution and metabolism.[4]
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Biosensor Development : The Cy3 dye is a central component in the design of biosensors for detecting specific biomarkers, pathogens, or toxins with high sensitivity.[4]
Experimental Protocols: Bioconjugation via Click Chemistry
The azide group on N-(m-PEG4)-N'-(azide-PEG4)-Cy3 enables its conjugation to alkyne-modified molecules through click chemistry. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Protocol for CuAAC Labeling of an Alkyne-Modified Protein
This protocol provides a general methodology for conjugating N-(m-PEG4)-N'-(azide-PEG4)-Cy3 to a protein that has been previously modified to contain a terminal alkyne group.
Materials:
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Alkyne-modified protein solution (in a compatible buffer, e.g., PBS pH 7.4)
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N-(m-PEG4)-N'-(azide-PEG4)-Cy3
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Anhydrous Dimethylsulfoxide (DMSO)
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Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
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Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)
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Purification system (e.g., size-exclusion chromatography or dialysis)
Reagent Preparation:
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Azide-Cy3 Stock Solution : Dissolve N-(m-PEG4)-N'-(azide-PEG4)-Cy3 in anhydrous DMSO to create a 10 mM stock solution.[20] Vortex until fully dissolved. This solution can be stored at -20°C, protected from light.[20]
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Catalyst Premix (THPTA/CuSO₄) : Just before use, mix the THPTA ligand solution with the CuSO₄ solution in a 2:1 or greater molar ratio (e.g., 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄).[21] Let it incubate for a few minutes. This complex helps stabilize the Cu(I) ion and improves reaction efficiency in aqueous solutions.[21]
-
Reducing Agent : Prepare a fresh solution of Sodium Ascorbate in water. This solution is prone to oxidation and should be made immediately before initiating the reaction.[21]
Reaction Procedure:
-
In a microcentrifuge tube, combine your alkyne-modified protein with the N-(m-PEG4)-N'-(azide-PEG4)-Cy3 stock solution. A molar excess of the dye (e.g., 4 to 50 equivalents) is typically used to ensure efficient labeling.[21]
-
Add the pre-mixed THPTA/CuSO₄ catalyst solution to the reaction mixture. A final concentration of 1-2 mM copper is often effective.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5-10 mM).[21] Vortex briefly to mix.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[21] For some substrates, incubation can be extended or performed at elevated temperatures (e.g., 40°C) to increase yield.[20]
-
Once the reaction is complete, the resulting fluorescently labeled protein conjugate must be purified from excess reagents.
Purification:
-
Size-Exclusion Chromatography (SEC) : This is a common method to separate the larger labeled protein from smaller molecules like the unreacted dye and catalyst components.
-
Dialysis : Extensive dialysis against a suitable buffer can also be used to remove small-molecule impurities.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications involving live cells or where the copper catalyst may be toxic, a copper-free version of click chemistry, known as SPAAC, can be employed.[12] In this case, the azide group on the dye reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a catalyst.[3][12] The protocol is simpler, involving the direct mixing of the azide-dye and the DBCO-modified target molecule in a physiological buffer.
References
- 1. amsbio.com [amsbio.com]
- 2. N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 6. Cy3 Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 11. scbt.com [scbt.com]
- 12. Azide | BroadPharm [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 15. N-(m-PEG4)-N'-(azide-PEG4)-Cy3, 2107273-38-9 | BroadPharm [broadpharm.com]
- 16. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. interchim.fr [interchim.fr]
- 19. PEG-derivatives for Drug Development - CD Bioparticles [cd-bioparticles.net]
- 20. metabion.com [metabion.com]
- 21. broadpharm.com [broadpharm.com]
